

# Comparative Crystallographic Analysis Guide: 4,6-Dimethylmorpholine-2-carbohydrazide[1]

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## Compound of Interest

Compound Name: 4,6-Dimethylmorpholine-2-carbohydrazide  
CAS No.: 1935213-04-9  
Cat. No.: B2457018

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## Executive Summary & Strategic Context

**4,6-Dimethylmorpholine-2-carbohydrazide** (CAS: 1932539-41-7 for cis-racemate) represents a distinct class of morpholine scaffolds where the hydrazide functionality is appended to the carbon skeleton (C2) rather than the nitrogen (N4).[1] Unlike common morpholine-4-carbohydrazides, this molecule retains a basic, tertiary amine at position 4, significantly altering its hydrogen-bonding landscape and salt-formation potential.[1]

This guide outlines the protocol for generating, analyzing, and publishing X-ray diffraction (XRD) data for this compound, comparing it against standard morpholine congeners to validate its structural integrity and stereochemical configuration.

## Core Comparison Targets

Feature	Target: 4,6-Dimethylmorpholine-2-carbohydrazide	Comparator: Morpholine-4-carbohydrazide
N4 Character	Tertiary Amine ( ) – Basic, H-bond acceptor only.[1]	Amide Nitrogen ( ) – Non-basic, planar.
Chirality	Two Stereocenters (C2, C6) – cis/trans isomerism.	Achiral (unless C-substituted). [1]
H-Bonding	Hydrazide (Donor/Acceptor) + N4 (Acceptor).[1]	Hydrazide (Donor/Acceptor) only.
Conformation	Chair (likely), stabilized by 2,6-substituents.[1]	Chair, constrained by N-amide resonance.[1]

## Experimental Protocol: Crystal Growth & Data Collection

Objective: Obtain single crystals suitable for high-resolution (<0.8 Å) structure determination.

### A. Crystallization Strategy (Self-Validating)

The presence of the basic N4-methyl group and the polar hydrazide moiety creates a "solubility paradox" (soluble in polar, insoluble in non-polar).

- Method 1: Slow Evaporation (Neutral Form)[1]
  - Solvent: Ethanol/Ethyl Acetate (1:1 v/v).
  - Rationale: Ethanol solubilizes the hydrazide; EtOAc promotes aggregation of the hydrophobic methyl groups.
- Method 2: Salt Formation (Protonated Form)[1]
  - Reagent: 1.0 eq. Fumaric Acid or Oxalic Acid in Methanol.

- Rationale: Protonation of N4 locks the morpholine conformation and introduces strong charge-assisted H-bonds, often yielding robust crystals.[1]

## B. Data Collection Parameters[2][3][4]

- Temperature: 100 K (Cryogenic cooling is mandatory to reduce thermal motion of the flexible hydrazide tail).

- Radiation: Mo-K

(

Å) is preferred to minimize absorption, though Cu-K

is acceptable for absolute configuration determination of chiral samples.[1]

## Structural Analysis & Comparative Metrics

This section details the specific geometric parameters to extract and compare.

### A. Conformational Analysis (The "Chair" Check)

The morpholine ring typically adopts a chair conformation.[2][3] For the 4,6-dimethyl-2-substituted system, the relative orientation of substituents is critical.[1]

- Metric: Calculate the Cremer-Pople puckering parameters (

).

- Expectation: Ideal chair

or

.

- Stereochemistry Validation: In the cis-isomer, both the C2-hydrazide and C6-methyl groups should ideally occupy equatorial positions to minimize 1,3-diaxial interactions.[1] If the N4-methyl is also equatorial, this confirms the most stable all-equatorial conformer.[1]

### B. Hydrazide Geometry

The hydrazide group (

) is the primary reactive site.

- Planarity: Measure the torsion angle

.

- Target:

(Planar, indicating resonance delocalization).

- Comparator: If

, steric strain from the adjacent morpholine ring is destabilizing the hydrazide resonance.

- Bond Lengths:

- : Expected ~1.23 Å.

- : Expected ~1.41 Å.

- Significance: Deviations >0.02 Å suggest electronic coupling with the morpholine ring (unlikely in C2-linked, likely in N4-linked).[1]

## C. Supramolecular Synthons

Analyze the packing for the "Hydrazide Dimer" motif.

- Motif:

dimer formation via

hydrogen bonds.

- Validation: This motif is robust in hydrazides. Absence of this motif suggests the N4-methyl group is sterically interfering with packing, a key differentiator from the N4-unsubstituted analogs.[1]

## Comparative Data Presentation

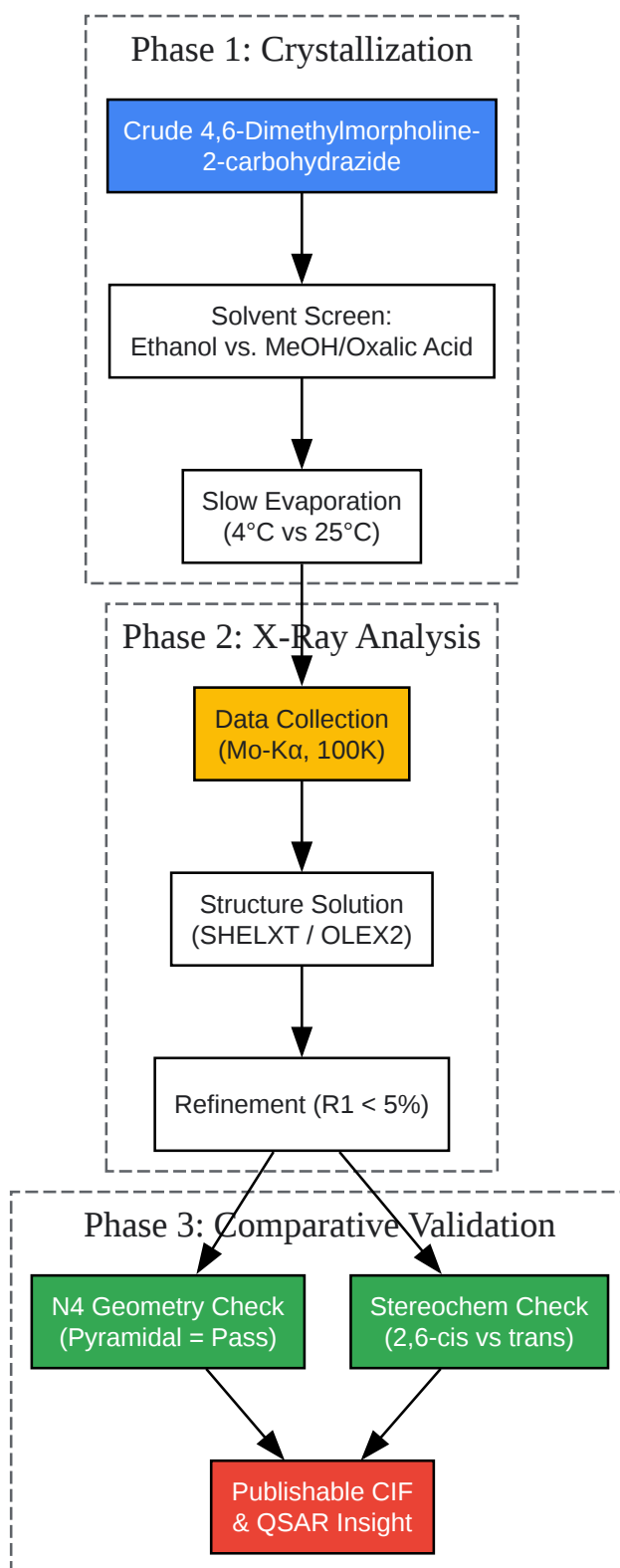
Use the following table structure to present your derived data against standard literature values.

### Table 1: Crystallographic Metrics Comparison

Parameter	4,6-Dimethylmorpholine-2-carbohydrazide (Experimental)	Morpholine-4-carbohydrazide (Literature Reference)	Interpretation
Space Group	[e.g., P21/c]	P21/n	Chiral samples often crystallize in non-centrosymmetric groups (e.g., P21).[1]
Ring Puckering ( )	[e.g., 0.56 Å]	0.58 Å	Similar chair intensity expected.
N4 Geometry	Pyramidal ( )	Planar ( )	CRITICAL: Confirms vs hybridization.
C2-C(O) Bond	[e.g., 1.51 Å]	N/A (N-C bond)	C-linked hydrazides have free rotation; N-linked are rigid.[1]
H-Bond Network	2D Sheets (N-H...O + N...H-N)	1D Chains (N-H...O)	The basic N4 in the target adds a new acceptor dimension.

## Visualizing the Characterization Workflow

The following diagram illustrates the logical flow from crystal growth to structural validation.



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Caption: Workflow for validating the structural identity of **4,6-dimethylmorpholine-2-carbohydrazide**, emphasizing the critical N4-geometry check.

## References

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## Sources

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- To cite this document: BenchChem. [Comparative Crystallographic Analysis Guide: 4,6-Dimethylmorpholine-2-carbohydrazide[1]]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b2457018/docs#comparative-crystallographic-analysis-guide-4-6-dimethylmorpholine-2-carbohydrazide-1>]

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